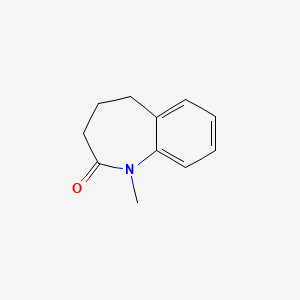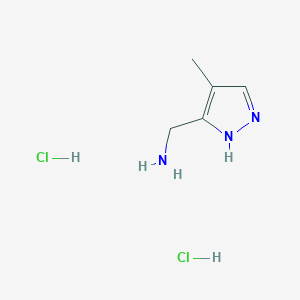
3-ブロモ-5-(ピペリジン-1-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(piperidin-1-YL)pyridine is a heterocyclic compound that features a bromine atom at the third position and a piperidine ring attached to the fifth position of a pyridine ring
科学的研究の応用
3-Bromo-5-(piperidin-1-YL)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.
作用機序
Target of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with a range of molecular targets .
Mode of Action
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives have been known to influence various biochemical processes .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse cellular effects .
生化学分析
Biochemical Properties
Piperidine derivatives, which include 3-Bromo-5-(piperidin-1-YL)pyridine, are known to exhibit a wide variety of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-(piperidin-1-YL)pyridine is not well-understood. Piperidine derivatives are known to interact with various biomolecules. For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been synthesized in good yields and high diastereoselectivities within minutes .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, was found to have antidepressant-like effects when given to mice with chronic mild stress .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(piperidin-1-YL)pyridine typically involves the bromination of 5-(piperidin-1-YL)pyridine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the third position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-(piperidin-1-YL)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions: 3-Bromo-5-(piperidin-1-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like 3-amino-5-(piperidin-1-YL)pyridine.
類似化合物との比較
- 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
Comparison: Compared to its analogs, 3-Bromo-5-(piperidin-1-YL)pyridine exhibits unique reactivity due to the position of the bromine atom and the piperidine ring. This structural arrangement can influence its chemical behavior and biological activity, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
3-bromo-5-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCXEOYPUWBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2479932.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)
![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)
![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2479947.png)
![2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2479948.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2479949.png)
